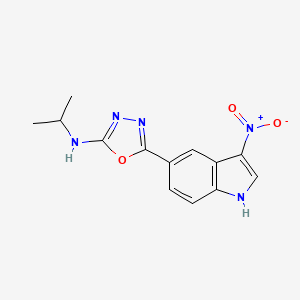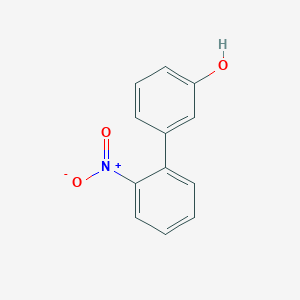
2'-Nitro-biphenyl-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3’-hydroxy-1,1’-biphenyl is an organic compound with the molecular formula C12H9NO3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group (-NO2) and a hydroxyl group (-OH) at the 2 and 3’ positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3’-hydroxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromo-3-nitrophenol with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Another method involves the nitration of 3’-hydroxy-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of 2-Nitro-3’-hydroxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-3’-hydroxy-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with Pd/C catalyst, sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Reduction: 2-Amino-3’-hydroxy-1,1’-biphenyl
Oxidation: 2-Nitro-3’-oxo-1,1’-biphenyl
Substitution: Various substituted biphenyl derivatives depending on the substituent used
Applications De Recherche Scientifique
2-Nitro-3’-hydroxy-1,1’-biphenyl has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Drug Discovery: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Nitro-3’-hydroxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-1,1’-biphenyl: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding interactions.
3-Hydroxy-1,1’-biphenyl: Lacks the nitro group, making it less reactive in redox reactions.
2-Amino-3’-hydroxy-1,1’-biphenyl: The amino group makes it more basic and capable of forming stronger hydrogen bonds compared to the nitro group.
Uniqueness
2-Nitro-3’-hydroxy-1,1’-biphenyl is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry, biochemistry, and materials science.
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)phenol |
InChI |
InChI=1S/C12H9NO3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H |
Clé InChI |
MZTIZIKPVMSKHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
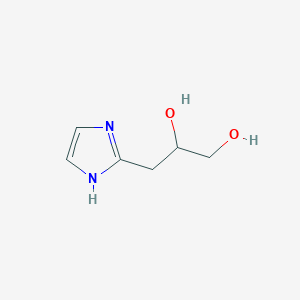
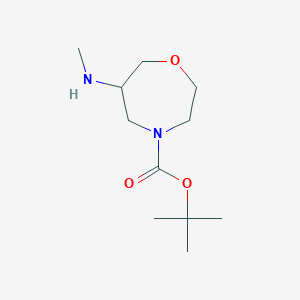
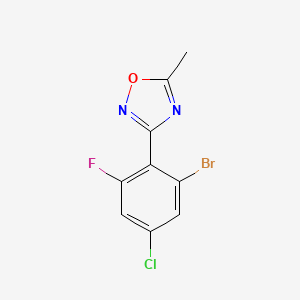
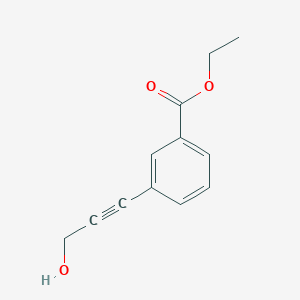
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B8630257.png)
![N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8630264.png)
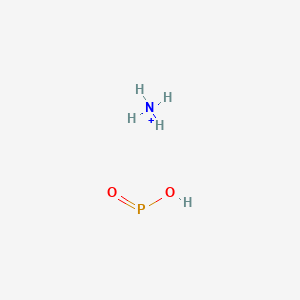


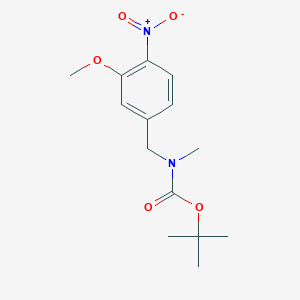
![4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B8630283.png)

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)
